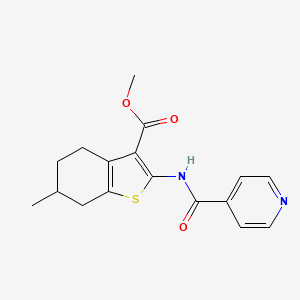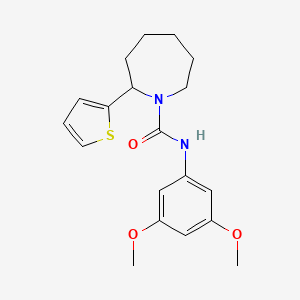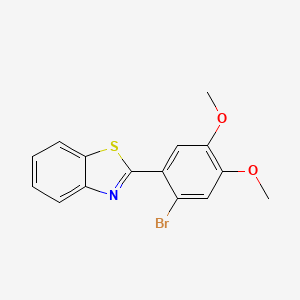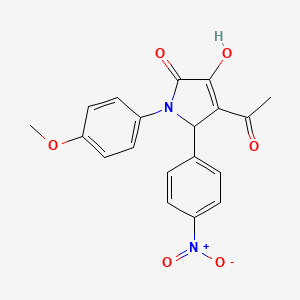![molecular formula C16H15ClO4 B5189230 2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5189230.png)
2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde, also known as CMEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of benzaldehyde derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to exhibit anti-proliferative effects on different cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. In neurological disorder research, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression. This compound has also been found to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.
Biochemical and physiological effects:
This compound has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. It has also been found to affect the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost can be a limitation for some research studies.
Orientations Futures
There are several future directions for the research on 2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde, including:
1. Further investigation of its mechanism of action and potential targets in cancer and inflammation.
2. Development of more efficient synthesis methods to increase its availability and reduce its cost.
3. Evaluation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders.
4. Investigation of its pharmacokinetics and pharmacodynamics to optimize its dosing and administration.
5. Exploration of its potential use in combination with other drugs or therapies to enhance its efficacy.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
Méthodes De Synthèse
2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde can be synthesized using different methods, including the reaction of 2,5-dimethoxybenzaldehyde with 2-chloroethanol and potassium carbonate, followed by the reaction of the intermediate product with 2-chlorophenol in the presence of sodium hydride. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 2-(2-chloroethoxy)phenol in the presence of potassium carbonate.
Propriétés
IUPAC Name |
2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-13-6-7-15(12(10-13)11-18)20-8-9-21-16-5-3-2-4-14(16)17/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSBRFCCIRXVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOC2=CC=CC=C2Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(benzylthio)-5-cyano-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B5189151.png)
![2-[4-(4-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5189157.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5189159.png)
![N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5189166.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5189174.png)


![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5189208.png)
![N-(3-chlorobenzyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5189214.png)
![N-(2,5-dimethoxyphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189217.png)

![3-(ethylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5189222.png)


